molecular formula C16H16N8 B6452891 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549040-17-5

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6452891
CAS No.: 2549040-17-5
M. Wt: 320.35 g/mol
InChI Key: HLCCGBLGXYLMRP-UHFFFAOYSA-N
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Description

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety linked to a purine derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by its coupling with the pyridine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: This compound shares a similar piperazine-purine structure but with different substituents.

    6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridine: This compound has a similar pyridine-piperazine structure but with a pyrazine substituent.

Uniqueness

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCCGBLGXYLMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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